![molecular formula C6H3ClN2S B12308742 4-Chlorothieno[2,3-d]pyridazine](/img/structure/B12308742.png)

4-Chlorothieno[2,3-d]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

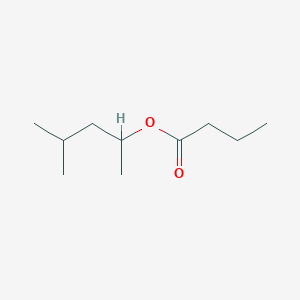

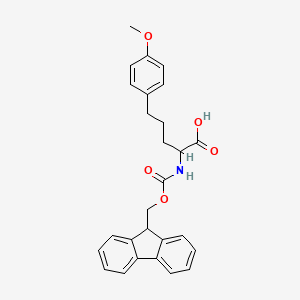

4-Clorotieno[2,3-d]piridazina es un compuesto heterocíclico con la fórmula molecular C6H3ClN2S. Es un derivado de la piridazina, donde el anillo de piridazina está fusionado con un anillo de tiofeno y sustituido con un átomo de cloro en la posición 4.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 4-Clorotieno[2,3-d]piridazina generalmente implica la ciclización de precursores apropiados. Un método común es la reacción de Gewald, que involucra la condensación de un aldehído o cetona con un nitrilo activado en presencia de una fuente de azufre. Esto lleva a la formación de 2-aminotiofenos, que luego se pueden ciclizar para formar el núcleo de tieno piridazina .

Métodos de Producción Industrial

la escalabilidad de la reacción de Gewald y los pasos de ciclización posteriores sugiere que estos métodos podrían adaptarse para la producción a gran escala con la optimización adecuada de las condiciones de reacción y los procesos de purificación .

Análisis De Reacciones Químicas

Tipos de Reacciones

4-Clorotieno[2,3-d]piridazina sufre diversas reacciones químicas, entre ellas:

Reacciones de Sustitución: El átomo de cloro en la posición 4 puede ser sustituido por otros nucleófilos.

Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, aunque las condiciones y los reactivos específicos para estas reacciones se informan con menos frecuencia.

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Estas reacciones generalmente ocurren en condiciones suaves, a menudo en presencia de una base.

Oxidación y Reducción:

Principales Productos Formados

Los principales productos formados a partir de las reacciones de sustitución dependen del nucleófilo utilizado. Por ejemplo, la sustitución con una amina produciría un derivado de aminotieno piridazina .

Aplicaciones Científicas De Investigación

4-Clorotieno[2,3-d]piridazina tiene varias aplicaciones en investigación científica:

Química Medicinal: Se utiliza como un bloque de construcción para la síntesis de diversas moléculas bioactivas, incluidos posibles agentes antimicrobianos y anticancerígenos.

Ciencia de Materiales: Las propiedades electrónicas únicas del compuesto lo convierten en un candidato para su uso en dispositivos optoelectrónicos.

Investigación Biológica: Sirve como una herramienta para estudiar la actividad biológica de los derivados de tieno piridazina y sus interacciones con los objetivos biológicos.

Mecanismo De Acción

El mecanismo de acción de 4-Clorotieno[2,3-d]piridazina no se comprende completamente. Se cree que interactúa con objetivos moleculares específicos, como enzimas o receptores, a través de su núcleo heterocíclico. El sustituyente de cloro puede mejorar su afinidad de unión y especificidad para estos objetivos .

Comparación Con Compuestos Similares

Compuestos Similares

4-Clorotieno[2,3-d]pirimidina: Similar en estructura pero con un anillo de pirimidina en lugar de un anillo de piridazina.

Tieno[2,3-d]piridazina: Carece del sustituyente de cloro, lo que puede afectar su reactividad y actividad biológica.

Unicidad

4-Clorotieno[2,3-d]piridazina es único debido a la presencia del átomo de cloro, que puede influir en su reactividad química e interacciones biológicas. Esto lo convierte en un compuesto valioso para el desarrollo de nuevos productos farmacéuticos y materiales .

Propiedades

Fórmula molecular |

C6H3ClN2S |

|---|---|

Peso molecular |

170.62 g/mol |

Nombre IUPAC |

4-chlorothieno[2,3-d]pyridazine |

InChI |

InChI=1S/C6H3ClN2S/c7-6-4-1-2-10-5(4)3-8-9-6/h1-3H |

Clave InChI |

OGUMFMFDYUVHBD-UHFFFAOYSA-N |

SMILES canónico |

C1=CSC2=CN=NC(=C21)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate](/img/structure/B12308707.png)

![2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol](/img/structure/B12308717.png)

![Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate](/img/structure/B12308721.png)

![(4S,5R)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester](/img/structure/B12308731.png)

![4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid](/img/structure/B12308738.png)

![Rac-tert-butyl n-([(3r,4r)-4-aminooxolan-3-yl]methyl)carbamate](/img/structure/B12308749.png)